3-Hydroxy-N-methyl-2-sulfamoylbenzamide
Description
3-Hydroxy-N-methyl-2-sulfamoylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 3-position, a sulfamoyl (-SO₂NH₂) group at the 2-position, and an N-methyl substituent on the benzamide moiety. The sulfamoyl group may confer unique hydrogen-bonding or metal-coordinating properties, while the hydroxyl group could enhance solubility or reactivity in synthetic pathways .
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
3-hydroxy-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(11)7(5)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14) |
InChI Key |
STOPRDDAHAVMFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalysts, such as the diatomite earth@IL/ZrCl4, are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
3-Hydroxy-N-methyl-2-sulfamoylbenzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and enzymes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Hydroxy-N-methyl-2-sulfamoylbenzamide with structurally related benzamide derivatives, focusing on substituents, synthesis routes, and functional properties:
Key Comparative Insights:
Functional Group Influence: The sulfamoyl group in this compound distinguishes it from hydroxy- or methoxy-substituted analogs. N-Methylation reduces polarity compared to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which retains a hydrophilic tertiary alcohol group for catalysis .
Synthetic Complexity :
- Sulfamoyl-containing benzamides (e.g., ) require multi-step synthesis involving sulfamoyl chloride intermediates, whereas hydroxy/methoxy analogs (e.g., ) are typically synthesized via direct condensation.
Computational and Structural Data :
- Compounds like 2-(N-allylsulfamoyl)-N-propylbenzamide have been analyzed via DFT, revealing optimized geometries and thermodynamic stability . Similar studies are absent for this compound, indicating a research gap.
Biological and Catalytic Potential: The N,O-bidentate group in enables catalytic C–H activation, whereas the sulfamoyl group in may target enzymes like carbonic anhydrases. The hydroxyl group in the target compound could mimic pharmacophores in drug design.
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